molecular formula C17H17F6NO B1406886 2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone CAS No. 1425334-99-1

2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone

Cat. No.: B1406886
CAS No.: 1425334-99-1
M. Wt: 365.31 g/mol
InChI Key: IKKJCMQZWRTSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'H-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'H)-yl)ethanone is a spirocyclic compound featuring a cyclohexane ring fused to an isoquinoline moiety via a spiro junction. The molecule is further substituted with two trifluoromethyl groups: one at the 7' position of the isoquinoline ring and another as part of the ethanone group. This structural complexity confers high lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-[7-(trifluoromethyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F6NO/c18-16(19,20)12-4-5-13-11(8-12)9-24(14(25)17(21,22)23)10-15(13)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKJCMQZWRTSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC3=C2C=CC(=C3)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone represents a novel class of fluorinated compounds that have garnered attention for their potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic molecules, thereby influencing their pharmacokinetic properties and biological interactions.

Chemical Structure

The structure of the compound can be represented as follows:

C15H14F6N\text{C}_{15}\text{H}_{14}\text{F}_6\text{N}

Key features include:

  • Trifluoromethyl groups : These are linked to both the ethanone and the isoquinoline moieties, which may impact biological activity.
  • Spirocyclic structure : This configuration often contributes to unique interaction profiles with biological targets.

Biological Activity Overview

Research indicates that trifluoromethylated compounds often exhibit a range of biological activities, including but not limited to:

  • Anticancer properties
  • Antiviral effects
  • Enzyme inhibition

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl groups may enhance binding affinity to various receptors or enzymes due to increased hydrophobic interactions.

Anticancer Activity

A study highlighted the anticancer potential of similar trifluoromethyl-containing compounds. These compounds were shown to inhibit tumor growth in various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions demonstrated significant cytotoxicity against breast and prostate cancer cells (IC50 values in low micromolar ranges) .

Enzyme Inhibition

Another aspect of biological activity is enzyme inhibition. Trifluoromethylated compounds have been reported to selectively inhibit certain proteases and kinases. For example, a related compound was found to inhibit cathepsin K, an enzyme implicated in bone resorption . The spirocyclic structure may play a role in enhancing selectivity for these targets.

Case Studies

StudyCompoundBiological ActivityResults
1OdanacatibCathepsin K InhibitionEffective at low micromolar concentrations
2FludeloneAntitumor ActivityComparable efficacy to Epothilone D with reduced toxicity
3Trifluoromethyl DerivativeAntiviral ActivitySignificant reduction in viral load in vitro

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods involving electrophilic fluorination and cyclization reactions. The introduction of trifluoromethyl groups typically enhances yield and selectivity during synthesis .

Comparison with Similar Compounds

6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 885269-27-2)

  • Structure : Features a cyclopropane spiro ring instead of cyclohexane, with a methoxy substituent at the 6' position.
  • Molecular weight: 189.25 g/mol .
  • Applications : Used as an intermediate in synthetic chemistry; lacks trifluoromethyl groups, resulting in lower electron deficiency.

2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 1425335-34-7)

  • Structure : Cyclobutane spiro ring with a tosyl (p-toluenesulfonyl) group at the 2' position.
  • Properties: Larger spiro ring (cyclobutane) balances strain and stability. The tosyl group introduces sulfonyl functionality, enhancing solubility in polar solvents. Molecular formula: C₁₉H₂₁NO₂S; molar mass: 327.44 g/mol .
  • Reactivity : Tosyl group facilitates nucleophilic substitution reactions, unlike the trifluoromethylated compound, which is more resistant to such transformations.

Trifluoroethanone-Containing Analogues

2,2,2-Trifluoro-1-(2-hydroxy-7-methyl-2-trifluoromethyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-3-yl)ethanone (Compound 5b/5b’)

  • Structure : Benzodiazepine core with hydroxyl and trifluoromethyl substituents.
  • Physical Data :
    • Melting point: 102–103°C (n-hexane-EtOAc)
    • ¹H NMR (CDCl₃-CD₃CN): δ 9.52–8.53 (NH), 6.90–6.58 (aromatic H), 4.97 (NH regioisomers)
    • IR (C=O stretch): 1555 cm⁻¹ .
  • Comparison: The benzodiazepine core introduces nitrogen atoms for hydrogen bonding, differing from the isoquinoline system. Both compounds exhibit strong C=O IR peaks, but the spirocyclic compound lacks hydroxyl groups, reducing polarity.

2-(Trifluoromethyl)-2H-[1,3]oxazino[2,3-a]isoquinoline Derivatives

  • Synthesis: Produced via a three-component cascade reaction (isoquinoline, dialkyl acetylenedicarboxylate, and 2,2,2-trifluoro-1-phenylethanone) in a continuous-flow microreactor (79–83% yield) .
  • Key Differences: The oxazino ring replaces the spirocyclic framework, reducing steric hindrance. The continuous-flow method minimizes by-products (e.g., 11bH-pyrido[2,1-a]isoquinoline tetracarboxylates), a challenge in traditional batch synthesis .

Functional and Reactivity Comparisons

Parameter Target Compound Compound 5b/5b’ Oxazino Derivative
Core Structure Spiro[cyclohexane-isoquinoline] Benzodiazepine Oxazino-isoquinoline
Trifluoromethyl Groups Two (7’-position and ethanone) One (ethanone) One (oxazino ring)
Synthetic Yield Not reported (likely <80% due to spiro complexity) 79–83% 79–83% (flow synthesis)
Polar Functional Groups None Hydroxyl Ester (acetylenedicarboxylate)
Key Applications Drug discovery (rigid scaffolds) Not specified Heterocyclic library synthesis

Research Findings and Implications

  • Synthetic Efficiency : Continuous-flow methods (e.g., ) outperform traditional batch synthesis in yield and selectivity for trifluoromethylated heterocycles. However, spirocyclic systems like the target compound may require specialized conditions due to steric constraints.
  • Structure-Activity Relationships (SAR): The trifluoromethyl groups in the target compound enhance metabolic stability compared to non-fluorinated analogues (e.g., ). The spiro architecture may limit off-target interactions compared to flexible benzodiazepines .
  • Unresolved Challenges: No direct pharmacological data are available for the target compound. Comparative studies on bioavailability and toxicity with analogues like are needed.

Q & A

Q. Basic Screening

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) tests against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 8739) strains, with MIC values reported in µg/mL .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., Wee1 kinase inhibition) using ATP analogs (IC₅₀ determination) .

Q. Advanced Mechanistic Studies

  • Cellular Senescence : Flow cytometry for β-galactosidase activity in solid tumor lines (e.g., HCT-116) treated with IC₅₀ doses .
  • Kinase Profiling : Selectivity screening against 84 kinases to identify off-target effects (Kd values via radiometric assays) .

How can contradictory biological activity data across studies be resolved?

Q. Methodological Reconciliation

  • Standardized Protocols : Reproduce assays under identical conditions (e.g., cell line passage number, serum concentration) .
  • Dose-Response Curves : Compare Hill slopes and EC₅₀ values to assess potency variability .
  • Meta-Analysis : Pool data from ≥3 independent studies using statistical tools (e.g., ANOVA) to identify outliers .

What strategies optimize enzyme inhibition studies for this compound?

Q. Experimental Design

  • Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled ATP) to quantify displacement kinetics (Kₐ values via fluorescence polarization) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with Wee1 kinase) to refine binding hypotheses .

Q. Data Interpretation

  • Lineweaver-Burk Plots : Distinguish competitive vs. non-competitive inhibition .
  • Thermal Shift Assays : Monitor target protein stability (ΔTm) to validate engagement .

What safety protocols are critical for handling this compound?

Q. Basic Guidelines

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .

Q. Advanced Storage

  • Stability : Store at 2–8°C under inert gas (Argon) to prevent hydrolysis of the trifluoroethanone moiety .
  • Decomposition : Monitor for HF release (via pH strips) during high-temperature reactions .

How is structure-activity relationship (SAR) studied for this compound?

Q. Basic SAR

  • Analog Synthesis : Modify substituents (e.g., replacing trifluoromethyl with Cl or Br) and test activity .
  • Pharmacophore Mapping : Align electrostatic surfaces (e.g., using Schrödinger’s Phase) to identify critical moieties .

Q. Advanced SAR

  • Free-Wilson Analysis : Quantify contributions of substituents to potency (e.g., trifluoromethyl enhances target affinity by ~3-fold) .
  • Cryo-EM : Resolve ligand-bound complexes (e.g., CDK2) to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.